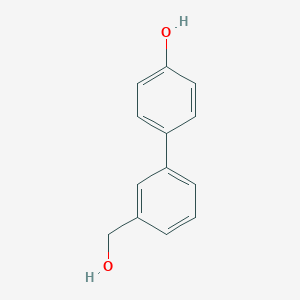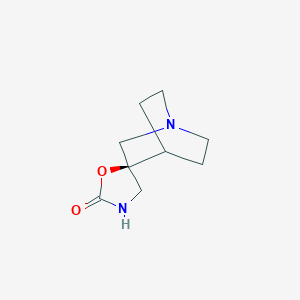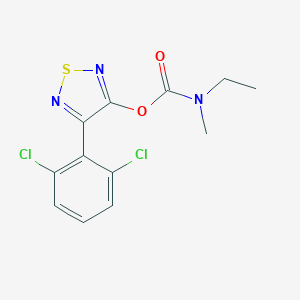
4-(3-Hydroxymethylphenyl)phenol
Übersicht
Beschreibung
. This compound features a biphenyl structure with a hydroxymethyl group and a hydroxyl group attached to the phenyl rings. It is used in various chemical and industrial applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxymethylphenyl)phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antioxidant properties due to its phenolic structure.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxymethylphenyl)phenol can be achieved through the hydroxymethylation of phenols. One method involves the reaction of phenol with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid . The reaction is typically carried out at room temperature for 45 hours, resulting in the formation of the desired compound. Another approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Industrial Production Methods
Industrial production of this compound may involve scalable and green synthesis methods. These methods focus on using environmentally friendly reagents and conditions to produce the compound in large quantities. The use of water-based solvents and mild reaction conditions are preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Hydroxymethylphenyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2)
Electrophilic Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3), and Friedel-Crafts catalysts (AlCl3)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxymethylphenyl)phenol involves its ability to act as an antioxidant. The compound can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . It also modulates cell signaling pathways and gene expression, contributing to its pharmacological effects . The molecular targets include nuclear factor-kappa B (NF-kB) and nuclear erythroid factor 2 (Nrf2), which play roles in inflammation and oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
4-(3-Hydroxymethylphenyl)phenol can be compared to other similar compounds, such as:
4-Hydroxymethylphenol: Similar structure but lacks the biphenyl moiety.
2-Hydroxymethylphenol: Differently positioned hydroxymethyl group, leading to variations in reactivity and properties.
4-Hydroxyacetophenone: Contains an acetyl group instead of a hydroxymethyl group, affecting its chemical behavior.
The uniqueness of this compound lies in its biphenyl structure, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
IUPAC Name |
4-[3-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMGUGNVDOLINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618594 | |
| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191724-10-4 | |
| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)


![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)

